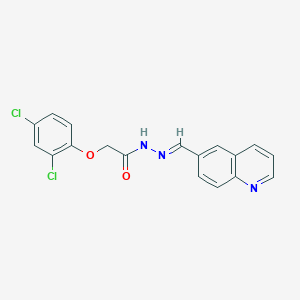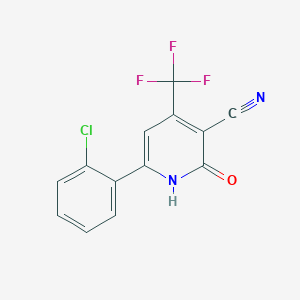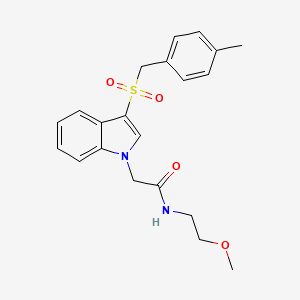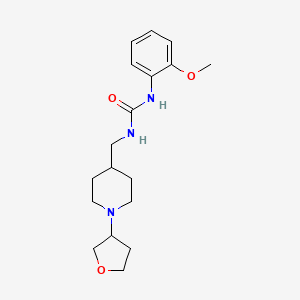
(E)-2-(2,4-dichlorophenoxy)-N'-(quinolin-6-ylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2,4-dichlorophenoxy)-N'-(quinolin-6-ylmethylene)acetohydrazide, also known as quinoline hydrazone, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with hydrazine hydrate, followed by the reaction with quinoline-6-carbaldehyde. The resulting product has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives have been extensively studied for their corrosion inhibition properties. For example, quinolin-5-ylmethylene derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in industrial applications to protect metals from corrosive environments (Saliyan & Adhikari, 2008). Another study demonstrated the application of acetohydrazide derivatives as corrosion inhibitors, providing insights into their protective efficiency and adsorption mechanisms (Yadav et al., 2015).
Antimicrobial Activities
Compounds synthesized from quinoline and its derivatives have been reported to exhibit significant antimicrobial activities. Research into succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates has demonstrated notable antibacterial and antifungal properties, suggesting their potential in developing new antimicrobial agents (Ahmed et al., 2006).
Synthesis and Characterization of Novel Compounds
The synthesis and structural characterization of novel quinoline-based compounds remain an active area of research. Studies on the synthesis of quinolinyl-substituted heterocyclic compounds have contributed to the development of new materials with potential applications in pharmaceuticals and materials science (Aleksanyan & Hambardzumyan, 2020).
Anticancer Activities
Research has also explored the anticancer properties of quinoline derivatives. Novel α-aminophosphonates based on quinazolinone moieties have been synthesized and evaluated for their anticancer activities, showcasing the therapeutic potential of quinoline-based compounds in oncology (Awad et al., 2018).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-4-6-17(15(20)9-14)25-11-18(24)23-22-10-12-3-5-16-13(8-12)2-1-7-21-16/h1-10H,11H2,(H,23,24)/b22-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPADZJZCYGWPG-LSHDLFTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)



![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)

![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)
